2-chloro-N-(1-cyanocyclopentyl)acetamide
Overview
Description
2-chloro-N-(1-cyanocyclopentyl)acetamide is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . It is characterized by the presence of a chloro group, a cyanocyclopentyl group, and an acetamide group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyanocyclopentyl)acetamide typically involves the reaction of 1-cyanocyclopentylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The general reaction scheme is as follows:
- Dissolve 1-cyanocyclopentylamine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add chloroacetyl chloride to the mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Extract the product with an appropriate solvent and purify it by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Hydrolysis: Acidic or basic aqueous solutions, heating.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions, and inert atmosphere.
Major Products Formed
Substitution Reactions: Substituted acetamides.
Hydrolysis: Carboxylic acids and amines.
Reduction: Amines.
Scientific Research Applications
2-chloro-N-(1-cyanocyclopentyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyanocyclopentyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chloro and cyanocyclopentyl groups can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
2-chloro-N-(1-cyanocyclopentyl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-(1-cyanocyclohexyl)acetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-chloro-N-(1-cyanocyclopropyl)acetamide: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
2-chloro-N-(1-cyanocyclobutyl)acetamide: Similar structure but with a cyclobutyl group instead of a cyclopentyl group.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-chloro-N-(1-cyanocyclopentyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-5-7(12)11-8(6-10)3-1-2-4-8/h1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKBLHXZVPGUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78734-65-3 | |
Record name | Acetamide, 2-chloro-N-(1-cyanocyclopentyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78734-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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